N'-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)-N-methylurea
Overview
Description
N'-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)-N-methylurea is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)-N-methylurea is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. This compound has also been shown to disrupt the membrane integrity of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (cell death) in cancer cells. It has also been reported to inhibit the growth of fungi and bacteria. Moreover, this compound has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)-N-methylurea in lab experiments include its low toxicity profile, potential as an anticancer agent, and antifungal and antibacterial properties. However, the limitations of using this compound include its limited solubility in water and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the use of N'-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)-N-methylurea. One direction is the development of new drugs for the treatment of cancer, fungal, and bacterial infections. Another direction is the investigation of the compound's mechanism of action and potential targets for drug development. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility in water for better application in lab experiments.
Scientific Research Applications
N'-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)-N-methylurea has been used in various scientific research studies. This compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been reported to have antifungal and antibacterial properties. Moreover, this compound has been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-1-methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23(12-14-7-9-15(19)10-8-14)18(24)20-17-22-21-16(25-17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDAUEMRWIXQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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